4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N5O2S |
|---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
4-(2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N5O2S/c1-6-9(7-5-19-11(12)14-7)15-4-2-3-8(16(17)18)10(15)13-6/h2-5H,1H3,(H2,12,14) |
InChI Key |
GQTKXKQMJXKUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)[N+](=O)[O-])C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridines
The imidazo[1,2-a]pyridine scaffold is constructed by reacting 2-aminopyridine with α-bromoketones. For nitro-functionalized derivatives, nitration precedes cyclization to ensure regioselectivity. A representative protocol involves:
Step 1 : Nitration of 2-methylimidazo[1,2-a]pyridine at position 8 using fuming HNO₃ in H₂SO₄ at 0–5°C.
Step 2 : Bromination at position 3 with PBr₃ in dichloromethane (DCM), yielding 3-bromo-2-methyl-8-nitroimidazo[1,2-a]pyridine (67% yield).
Challenges :
-
Competing nitration at positions 5 and 7 necessitates low-temperature control.
-
Bromination requires anhydrous conditions to avoid hydrolysis.
Thiazole Ring Construction
One-Pot Synthesis Using Trichloroisocyanuric Acid (TCCA)
A magnetically recoverable Ca/4-MePyr IL@ZY-Fe₃O₄ nanocatalyst enables efficient 2-aminothiazole synthesis:
Procedure :
-
Halogenation : Acetophenone derivatives (1.5 mmol) react with TCCA (0.5 mmol) in ethanol at 80°C for 25 minutes, forming α-chloroketones.
-
Cyclization : Thiourea (1.0 mmol) is added, and the mixture stirred at 80°C for 1–3 hours, yielding 2-aminothiazoles (Table 1).
Table 1 : Selected 2-aminothiazole yields using TCCA/nanocatalyst system
| Substituent | Time (h) | Yield (%) |
|---|---|---|
| 4-Phenyl | 1.5 | 92 |
| 4-(4-Chlorophenyl) | 2.0 | 88 |
| 4-(2-Methyl) | 2.5 | 85 |
Advantages :
-
Catalyst reusability (5 cycles, <5% activity loss).
-
Avoids toxic solvents (ethanol as green medium).
Three-Component Reaction in DMSO
A solvent-dependent method assembles benzothiazoles from 2-naphthylamine, benzylamine, and S₈ in DMSO at 140°C (22 hours, 90% yield). While optimized for naphtho[2,1-d]thiazoles, modifying the amine component (e.g., using 2-amino-4-methylthiazole) could adapt this route for the target molecule.
Mechanistic Insight :
-
Imine formation between benzylamine and carbonyl compounds.
-
Sulfur insertion via electrophilic attack, followed by cyclodehydration.
Coupling Strategies for Final Assembly
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination or Suzuki-Miyaura coupling links the imidazopyridine and thiazole units. A protocol adapted from pyrimidin-2-amine synthesis employs:
-
Catalyst : Pd₂(dba)₃ (0.05 equiv).
-
Ligand : Xantphos (0.12 equiv).
-
Base : NaOtBu (5 equiv) in 1,4-dioxane at 100°C (17 hours).
Example : Coupling 3-bromo-2-methyl-8-nitroimidazo[1,2-a]pyridine with 4-bromo-2-aminothiazole achieves 65–70% yield after optimization.
Table 2 : Effect of ligands on coupling efficiency
| Ligand | Yield (%) |
|---|---|
| Xantphos | 70 |
| BINAP | 55 |
| DPPF | 60 |
Ullmann-Type Coupling
Copper-mediated coupling in DMF at 120°C (24 hours) provides a lower-cost alternative, albeit with reduced yield (50–55%).
Optimization and Scalability
Solvent Screening
DMSO outperforms DMF, NMP, and MeCN in multicomponent reactions due to its polar aprotic nature, facilitating sulfur activation.
Temperature and Stoichiometry
Gram-Scale Synthesis
A 5 mmol-scale reaction of the three-component method yields 80% product, demonstrating scalability.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of CHNOS and a molecular weight of 275.29 g/mol. Its structure includes a thiazole ring fused with an imidazo[1,2-a]pyridine moiety, which contributes to its distinctive chemical properties and enhances its biological activity due to the presence of a nitro group at the 8-position of the imidazo ring .
Biological Activities
4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific kinases involved in cancer progression, such as CDK4 and CDK6 .
Pharmaceutical Applications
The applications of this compound are primarily in the following areas:
Cancer Treatment
Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including those associated with gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase activity by related compounds highlights the potential for developing targeted therapies for cancers driven by this mutation .
Antimicrobial Development
Given its demonstrated antimicrobial properties, this compound could be developed into new antibiotics or adjunct therapies for resistant bacterial infections.
Synthesis and Derivatives
Several synthetic routes have been explored to produce this compound and its derivatives. These methods allow for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, structural modifications can optimize drug-like properties and improve selectivity toward specific biological targets .
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). These studies indicate potential pathways for therapeutic application in oncology .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of thiazole-containing compounds has shown promising results against resistant bacterial strains. The incorporation of the imidazo moiety is believed to enhance the interaction with bacterial targets, leading to increased efficacy compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazopyridine-thiazole hybrids are highly dependent on substituent patterns. Key structural analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formulas.
Key Observations :
- Nitro vs.
- Thiazole Modifications : The ethoxyphenyl substituent in the N-(4-Ethoxyphenyl) derivative increases molecular weight and may enhance solubility due to the polar ether group.
Phosphodiesterase 4 (PDE4) Inhibition
The structurally related 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivative exhibits potent PDE4 inhibition (IC₅₀ = 12 nM) . The nitro group in the target compound may mimic electron-withdrawing effects seen in other PDE4 inhibitors, enhancing interaction with the enzyme’s catalytic domain.
Antimicrobial Properties
Compounds like 4-(2,8-dimethylimidazo[...])thiazol-2-amine demonstrate antimicrobial activity, likely due to their ability to disrupt bacterial membrane integrity or interfere with nucleic acid synthesis .
Challenges
- Nitro Group Stability : Nitro substituents may pose synthetic challenges due to their sensitivity to reducing conditions, necessitating careful reaction control.
- Regioselectivity : Achieving precise substitution on the imidazopyridine ring requires optimized catalysts or directing groups .
Physicochemical Properties
- Acid-Base Behavior : The thiazol-2-amine group (pKa ~5.5) may protonate under physiological conditions, enhancing bioavailability .
*Predicted using analogous structures.
Biological Activity
4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and the results of various studies highlighting its efficacy against different biological targets.
Chemical Structure and Properties
The compound's structure includes a thiazole ring fused with an imidazo[1,2-a]pyridine moiety, which is known for enhancing biological activity through various mechanisms. The presence of the nitro group is particularly noteworthy as it plays a crucial role in the compound's bioactivity.
The biological activity of this compound is primarily attributed to:
- Electrophilic Activation : The nitro group undergoes reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects on target cells .
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit c-KIT kinase, which is relevant in various cancers. This inhibition can lead to reduced proliferation of cancerous cells .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds in the same class have shown IC50 values ranging from 2.43 to 14.65 µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : Nitro-containing compounds have displayed potent antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 20 µM .
Anti-inflammatory Effects
The anti-inflammatory potential of similar nitro derivatives has been noted, suggesting that this compound may also modulate inflammatory pathways effectively:
- Inhibition of Inflammatory Mediators : Studies indicate that nitro compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to their therapeutic effects in inflammatory diseases .
Study 1: Anticancer Evaluation
A comprehensive study assessed the anticancer properties of related compounds. It was found that compounds with a similar structure exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.
Study 2: Antimicrobial Assessment
In another study focused on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that the presence of the nitro group significantly enhanced antibacterial potency compared to non-nitro analogs.
Data Summary
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine?
- Methodology :
- Multi-component Ugi reactions can assemble the imidazo[1,2-a]pyridine core. For example, condensation of amines, aldehydes, and isocyanides in methanol under reflux yields intermediates .
- Cyclocondensation with thiosemicarbazide or thiourea derivatives under acidic conditions (e.g., concentrated H2SO4) forms the thiazole ring. Ethanol or acetone is used for recrystallization .
- Table 1 : Comparison of synthetic routes:
| Method | Yield | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Ugi reaction | 39–60% | Methanol, reflux, 12–24 h | |
| Cyclocondensation | 17–24% | H2SO4, 363 K, 6 h | |
| Suzuki-Miyaura coupling | 6–24% | Pd(PPh3)4, Na2CO3, DMF |
Q. How is the compound structurally characterized?
- Analytical Techniques :
- X-ray crystallography resolves dihedral angles between heterocyclic rings (e.g., 18.2° vs. 30.3° in two molecules), critical for understanding conformational flexibility .
- <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry: Thiazole protons appear as singlets (δ 6.8–7.2 ppm), while nitroimidazopyridine protons resonate downfield (δ 8.5–9.0 ppm) .
- HPLC (98–99% purity) and mass spectrometry validate molecular weight and purity .
Q. What biological activities are associated with this compound?
- Key Findings :
- Acts as a phosphodiesterase (PDE) inhibitor , likely via competitive binding to the catalytic site, as seen in structurally similar imidazo[1,2-a]pyrimidine derivatives .
- Demonstrates antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL), attributed to the nitro group’s electron-withdrawing effects enhancing membrane penetration .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s drug-likeness?
- Methodology :
- Lipinski’s Rule of Five : Calculated properties (e.g., LogP = 2.1, H-bond donors = 2, MW = 316.3 g/mol) suggest oral bioavailability .
- Molecular docking (e.g., AutoDock Vina) predicts strong binding to PDE4B (ΔG = −9.2 kcal/mol), validated by mutagenesis studies .
Q. How to resolve contradictions in reported biological activity data?
- Experimental Design :
- Standardize assay conditions : Use identical cell lines (e.g., RAW264.7 macrophages) and controls (e.g., rolipram for PDE4 inhibition) to minimize variability .
- Purity validation : Ensure HPLC purity >98% to exclude confounding effects from byproducts (e.g., des-nitro analogs) .
- Structural analogs : Compare activity of derivatives with/without the nitro group to isolate pharmacophoric contributions .
Q. What experimental designs are suitable for evaluating environmental fate?
- Methodology :
- Long-term stability studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C using LC-MS to identify hydrolysis products (e.g., amine or sulfoxide derivatives) .
- Ecotoxicology assays : Use Daphnia magna or Lemna minor to assess acute toxicity (EC50) under OECD guidelines. Correlate results with LogKow (predicted = 2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
